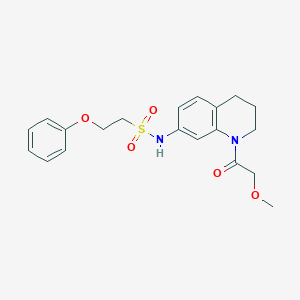
N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-phenoxyethanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-phenoxyethanesulfonamide is a synthetic compound notable for its diverse applications in scientific research. Its chemical structure combines elements such as a tetrahydroquinoline core and phenoxyethanesulfonamide moiety, making it an interesting subject of study in medicinal and industrial chemistry.
Wissenschaftliche Forschungsanwendungen
This compound finds extensive applications across various fields:
Chemistry: : Used as a building block in the synthesis of complex organic molecules.
Biology: : Acts as a probe in biochemical assays and enzyme studies.
Medicine: : Investigated for potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: : Utilized in the development of new materials and as an intermediate in chemical manufacturing.
Vorbereitungsmethoden
The synthetic routes for N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-phenoxyethanesulfonamide generally involve multi-step organic synthesis:
Starting Materials and Initial Reactions: : The synthesis often begins with the preparation of 1,2,3,4-tetrahydroquinoline derivatives, which are then acetylated with methoxyacetyl chloride.
Intermediate Formation: : Subsequent reactions involve the formation of key intermediates through condensation and cyclization reactions under controlled temperature and pH conditions.
Final Steps and Purification: : The final product is obtained through the reaction of the intermediates with phenoxyethanesulfonyl chloride, followed by purification using techniques such as recrystallization or chromatography.
Industrial production methods may involve scaling up these steps with optimizations to ensure high yield and purity, leveraging large-scale reactors and continuous flow chemistry.
Analyse Chemischer Reaktionen
Types of Reactions: : This compound typically undergoes several types of chemical reactions:
Oxidation: : Reactions with oxidizing agents can lead to the formation of quinone derivatives.
Reduction: : Reduction using agents like sodium borohydride can yield dihydroquinoline derivatives.
Substitution: : Nucleophilic and electrophilic substitutions are common, particularly on the sulfonamide group.
Reagents and Conditions
Oxidation: : Potassium permanganate under acidic conditions.
Reduction: : Sodium borohydride in ethanol.
Substitution: : Halogenated reagents in polar aprotic solvents.
Major Products
Oxidized quinones
Reduced dihydroquinolines
Various substituted sulfonamides
Wirkmechanismus
The mechanism of action of N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-phenoxyethanesulfonamide often involves interaction with specific molecular targets:
Molecular Targets: : Enzymes, receptors, and ion channels.
Pathways Involved: : Modulation of signal transduction pathways, inhibition of enzymatic activity, and disruption of cellular processes.
Vergleich Mit ähnlichen Verbindungen
Comparing this compound with similar ones highlights its unique properties:
Unique Structure: : The combination of tetrahydroquinoline and phenoxyethanesulfonamide distinguishes it from other sulfonamides and quinoline derivatives.
Similar Compounds
N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-8-yl)-2-phenoxyethanesulfonamide
N-(1-(2-ethoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-phenoxyethanesulfonamide
Each of these compounds may exhibit slightly different properties and reactivities due to variations in their substituent groups, making N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-phenoxyethanesulfonamide a unique and valuable subject for research.
Eigenschaften
IUPAC Name |
N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]-2-phenoxyethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O5S/c1-26-15-20(23)22-11-5-6-16-9-10-17(14-19(16)22)21-28(24,25)13-12-27-18-7-3-2-4-8-18/h2-4,7-10,14,21H,5-6,11-13,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRQHFTFNSJNBBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)CCOC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
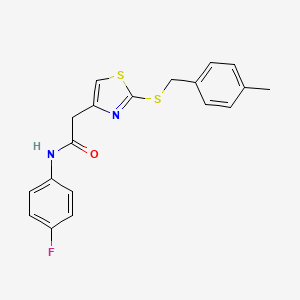
![N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2776679.png)
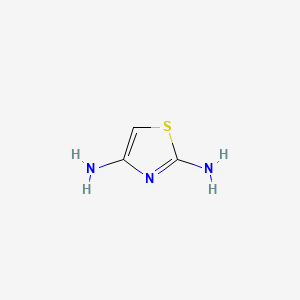
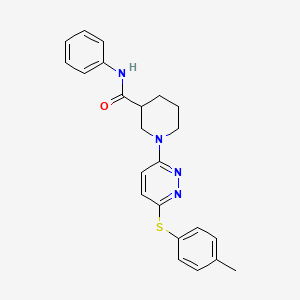
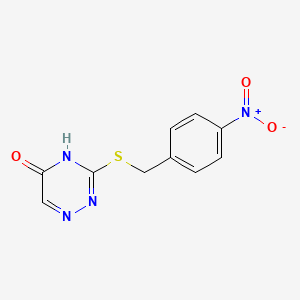
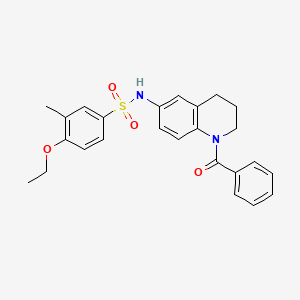
![2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-1-(propane-1-sulfonyl)-4,5-dihydro-1H-imidazole](/img/structure/B2776689.png)
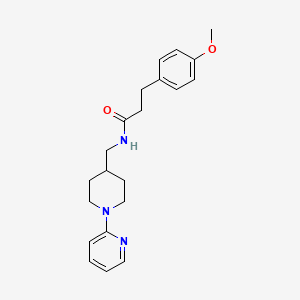
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)prop-2-en-1-one](/img/structure/B2776691.png)


![N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-6-methoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2776697.png)
![N-[(2,5-dimethoxyphenyl)methyl]-1-(4-methoxyphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2776698.png)
![1-[5-(2-chloroquinolin-3-yl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B2776699.png)
